5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride
Overview
Description
BS 181 dihydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). It has an inhibitory concentration (IC50) of 21 nanomolar (nM) for CDK7, making it highly effective in inhibiting this kinase. BS 181 dihydrochloride also inhibits other cyclin-dependent kinases such as CDK2, CDK5, and CDK9, but with significantly higher IC50 values, indicating its selectivity for CDK7 .
Mechanism of Action
Target of Action
BS-181 (dihydrochloride) is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .
Mode of Action
BS-181 (dihydrochloride) interacts with CDK7 and inhibits its activity . This inhibition results in reduced phosphorylation of CDK7 targets . The IC50 value of BS-181 for CDK7 is 21 nM, showing a >40-fold selectivity for CDK7 over other CDKs .
Biochemical Pathways
The inhibition of CDK7 by BS-181 affects the cell cycle and transcription processes . It reduces the T-loop phosphorylation required for activation of CDKs 1, 2, 4, and 6, which drive cell cycle progression . In terms of transcription, BS-181 inhibits CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters, affecting transcription initiation .
Pharmacokinetics
It’s known that the compound shows rapid clearance when administered intravenously or intraperitoneally .
Result of Action
The inhibition of CDK7 by BS-181 leads to cell cycle arrest and apoptosis . It down-regulates CDK4 and cyclin D1 expression . BS-181 inhibits the growth of a range of cancer cells, including breast, lung, prostate, and colorectal cancer cells, with IC50 values ranging from 11.5 μM to 37.3 μM .
Action Environment
It’s known that the compound shows anticancer activities in both in vitro and in vivo settings .
Biochemical Analysis
Biochemical Properties
BS-181 (dihydrochloride) plays a crucial role in biochemical reactions by inhibiting CDK7, an enzyme involved in cell cycle regulation. It selectively inhibits CDK7 with an IC50 value of 21 nM, while also inhibiting CDK2, CDK5, and CDK9 with higher IC50 values of 880 nM, 3000 nM, and 4200 nM, respectively . This selective inhibition disrupts the phosphorylation of the RNA polymerase II C-terminal domain at serine 5, leading to down-regulation of CDK4 and cyclin D1 expression .
Cellular Effects
BS-181 (dihydrochloride) has profound effects on various types of cells and cellular processes. It inhibits the growth of breast cancer cell lines such as MCF-7, MDA-MB-231, T47D, and ZR-75-1, as well as colorectal cancer cell lines like COLO-205 and HCT-116 . The compound induces cell cycle arrest at the G1 phase and promotes apoptosis, as evidenced by the accumulation of cells in the sub-G1 phase at higher concentrations .
Molecular Mechanism
The molecular mechanism of BS-181 (dihydrochloride) involves its binding to CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis . The compound also down-regulates the expression of CDK4 and cyclin D1, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BS-181 (dihydrochloride) change over time. The compound shows stability in solution for up to one month when stored at -20°C . Over time, it continues to inhibit cancer cell growth and induce apoptosis, with long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of BS-181 (dihydrochloride) vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may be observed, including weight loss and organ toxicity . The compound has been shown to inhibit the growth of MCF-7 tumor xenografts in mice .
Metabolic Pathways
BS-181 (dihydrochloride) is involved in metabolic pathways related to cell cycle regulation. It interacts with enzymes such as CDK7, CDK2, CDK5, and CDK9, affecting their activity and leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of CDK7 disrupts the phosphorylation of RNA polymerase II, impacting gene expression and cellular metabolism .
Transport and Distribution
Within cells and tissues, BS-181 (dihydrochloride) is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall efficacy and activity .
Subcellular Localization
BS-181 (dihydrochloride) is localized in specific subcellular compartments, where it exerts its inhibitory effects on CDK7. The compound’s activity is influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BS 181 dihydrochloride involves multiple steps, starting from the appropriate pyrazolo[1,5-a]pyrimidine core. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the aminohexyl side chain.
- Benzylation of the nitrogen atom.
- Formation of the dihydrochloride salt.
The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of BS 181 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
BS 181 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
BS 181 dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK7 in cancer cell proliferation and apoptosis. .
Cell Cycle Studies: The compound is used to investigate the regulation of the cell cycle, particularly the transition from G1 to S phase.
Transcriptional Regulation: BS 181 dihydrochloride helps in understanding the role of CDK7 in transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II.
Drug Development: It serves as a lead compound for developing new CDK7 inhibitors with improved efficacy and selectivity.
Comparison with Similar Compounds
BS 181 dihydrochloride is unique due to its high selectivity for CDK7. Similar compounds include:
Seliciclib: Another CDK inhibitor, but with less selectivity for CDK7.
Flavopiridol: A broad-spectrum CDK inhibitor with activity against multiple CDKs.
Roscovitine: Inhibits CDK2, CDK7, and CDK9, but with lower selectivity compared to BS 181 dihydrochloride
BS 181 dihydrochloride stands out due to its potent and selective inhibition of CDK7, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAMTBYYTXHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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